Welcome to the BenchChem Online Store!
molecular formula C12H18N2O B8699379 (1-(4-Methylpyridin-2-yl)piperidin-4-yl)methanol

(1-(4-Methylpyridin-2-yl)piperidin-4-yl)methanol

Cat. No. B8699379
M. Wt: 206.28 g/mol
InChI Key: MRXPFYGTVFARBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09115126B2

Procedure details

Piperidin-4-ylmethanol (8.68 mmol, 1 g), 2-fluoro-4-methylpyridine (26.0 mmol, 2.89 g) and triethylamine (26.0 mmol, 3.63 mL, 2.64 g) were combined and heated to 150° C. for 1 hour in the microwave. The solvent was removed at reduced pressure and the residue purified by silica chromatography eluting with DCM—2% MeOH/CM to afford (1-(4-methylpyridin-2-yl)piperidin-4-yl)methanol. (0.75 g) MS m/z 207.2 (M+H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.89 g
Type
reactant
Reaction Step Two
Quantity
3.63 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][CH:4]([CH2:7][OH:8])[CH2:3][CH2:2]1.F[C:10]1[CH:15]=[C:14]([CH3:16])[CH:13]=[CH:12][N:11]=1.C(N(CC)CC)C>>[CH3:16][C:14]1[CH:13]=[CH:12][N:11]=[C:10]([N:1]2[CH2:6][CH2:5][CH:4]([CH2:7][OH:8])[CH2:3][CH2:2]2)[CH:15]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
N1CCC(CC1)CO
Step Two
Name
Quantity
2.89 g
Type
reactant
Smiles
FC1=NC=CC(=C1)C
Step Three
Name
Quantity
3.63 mL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed at reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue purified by silica chromatography
WASH
Type
WASH
Details
eluting with DCM—2% MeOH/CM

Outcomes

Product
Name
Type
product
Smiles
CC1=CC(=NC=C1)N1CCC(CC1)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.